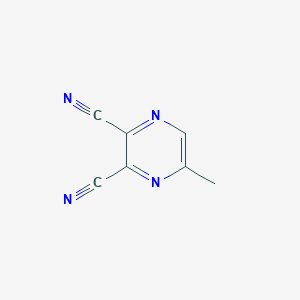

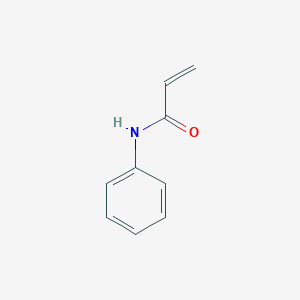

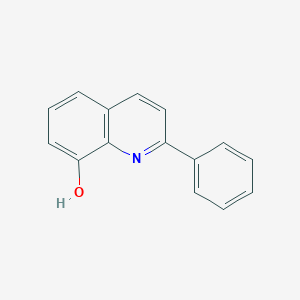

![molecular formula C12H12N2O2 B184312 4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde CAS No. 118001-71-1](/img/structure/B184312.png)

4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde” is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12N2O2/c1-14-7-6-13-12(14)9-16-11-4-2-10(8-15)3-5-11/h2-8H,9H2,1H3 . This code provides a unique representation of the molecule’s structure.

Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 113-115°C .

Applications De Recherche Scientifique

1. Fluorescent Probes for Biomolecules

4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde, a derivative, has been designed as a novel ratiometric fluorescent probe for cysteine and homocysteine, showing a large (125 nm) hypsochromic shift in emission. This significant emission wavelength shift allows for the quantitative detection of these biomolecules (Lin et al., 2008).

2. Catalytic Activity in Organic Reactions

Pd(II) complexes with a related ONN pincer ligand, synthesized from 4-hydroxy-3-methoxy-benzaldehyde, demonstrate catalytic activity, particularly in the Suzuki-Miyaura reaction, a cross-coupling process important in organic synthesis (Shukla et al., 2021).

3. Corrosion Inhibition in Industrial Applications

Imidazole-based molecules, including derivatives of 4-(1H-imidazol-1-yl)benzaldehyde, show potential as corrosion inhibitors for carbon steel in acidic mediums. Their efficiency in preventing corrosion is significant, offering potential applications in industrial maintenance (Costa et al., 2021).

4. Development of Novel Organic Compounds

Research includes the development of new organic compounds using imidazole derivatives. For example, novel chiral ligands containing O,N atoms synthesized from enantiopure hydrobenzoin and 2-chloromethyl-1-methylimidazole hydrochloride have applications in asymmetric organic reactions (Liu, 2013).

5. Luminescence Sensing

Imidazole derivatives, including compounds structurally related to 4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde, are studied for their properties in luminescence sensing. This has potential applications in chemical detection and environmental monitoring (Shi et al., 2015).

Safety And Hazards

Propriétés

IUPAC Name |

4-[(1-methylimidazol-2-yl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-14-7-6-13-12(14)9-16-11-4-2-10(8-15)3-5-11/h2-8H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMUKYFSMBNHCHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1COC2=CC=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356265 |

Source

|

| Record name | 4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47195542 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde | |

CAS RN |

118001-71-1 |

Source

|

| Record name | 4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

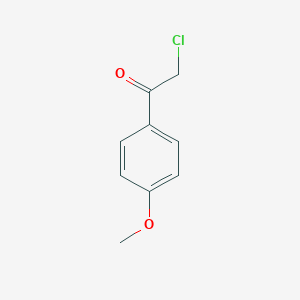

![Benzene, [[2-(phenylsulfonyl)ethyl]thio]-](/img/structure/B184231.png)

![1-Naphthalenol, 4-[(4-chlorophenyl)azo]-](/img/structure/B184233.png)

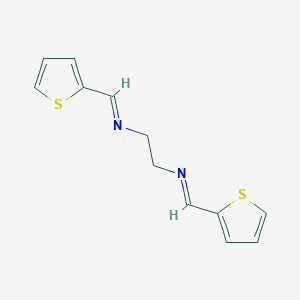

![N-(2-chlorobenzylidene)-N-{2-[(2-chlorobenzylidene)amino]ethyl}amine](/img/structure/B184255.png)